![molecular formula C10H10F3NO3 B3434439 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate CAS No. 929975-42-8](/img/structure/B3434439.png)
2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate” is a chemical compound with the CAS Number: 929975-42-8 . It has a molecular weight of 249.19 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 2,2,2-trifluoroethyl 3-methoxyphenylcarbamate . The Inchi Code is 1S/C10H10F3NO3/c1-16-8-4-2-3-7(5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 249.19 .Safety and Hazards
Mechanism of Action
Target of Action
It is known to belong to the carbamate family of pesticides, which typically act by inhibiting the enzyme acetylcholinesterase, disrupting nerve impulse transmission in pests.
Mode of Action
As a member of the carbamate family, this compound likely interacts with its targets by forming a reversible complex with acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This results in continuous nerve impulse transmission, causing paralysis and death in pests.
Biochemical Pathways
The affected pathway is the cholinergic pathway, specifically the synaptic transmission process. The accumulation of acetylcholine due to the inhibition of acetylcholinesterase disrupts normal nerve impulse transmission. The downstream effects include overstimulation of muscles and glands controlled by the parasympathetic nervous system.
Result of Action
The molecular effect of the compound’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine. On a cellular level, this results in overstimulation of cholinergic neurons, leading to symptoms such as muscle weakness, twitching, and ultimately paralysis.
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-8-4-2-3-7(5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXJMZBMMCSAIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173603 | |
Record name | Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate | |
CAS RN |
929975-42-8 | |
Record name | Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929975-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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